molecular formula C27H32N2O B10885278 N-benzyl-N-ethyl-1-[(3-phenoxyphenyl)methyl]piperidin-4-amine

N-benzyl-N-ethyl-1-[(3-phenoxyphenyl)methyl]piperidin-4-amine

Cat. No.: B10885278
M. Wt: 400.6 g/mol
InChI Key: CJUJYPJWYXLDCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-N-ethyl-1-[(3-phenoxyphenyl)methyl]piperidin-4-amine is a piperidin-4-amine derivative characterized by a benzyl and ethyl substitution on the nitrogen atom and a 3-phenoxyphenylmethyl group at the 1-position of the piperidine ring. The 3-phenoxyphenyl moiety introduces significant hydrophobicity, which may influence its pharmacokinetic properties and target binding affinity.

Properties

Molecular Formula

C27H32N2O

Molecular Weight

400.6 g/mol

IUPAC Name

N-benzyl-N-ethyl-1-[(3-phenoxyphenyl)methyl]piperidin-4-amine

InChI

InChI=1S/C27H32N2O/c1-2-29(22-23-10-5-3-6-11-23)25-16-18-28(19-17-25)21-24-12-9-15-27(20-24)30-26-13-7-4-8-14-26/h3-15,20,25H,2,16-19,21-22H2,1H3

InChI Key

CJUJYPJWYXLDCE-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC=CC=C1)C2CCN(CC2)CC3=CC(=CC=C3)OC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Methodology

A two-step reductive amination approach is widely employed for constructing the tertiary amine structure:

  • Formation of Secondary Amine : Reacting piperidin-4-one with benzylamine and ethylamine in methanol under reflux yields N-benzyl-N-ethylpiperidin-4-amine.

  • Alkylation with 3-Phenoxybenzyl Chloride : The secondary amine undergoes alkylation using 3-phenoxybenzyl chloride in the presence of Cs₂CO₃ in dry THF at 80°C for 12 hours.

Reaction Conditions

StepReagentsSolventTemperatureTimeYield
1Benzylamine, ethylamineMethanolReflux16 h72%
23-Phenoxybenzyl chloride, Cs₂CO₃THF80°C12 h65%

Key Observations

  • Catalyst Optimization : Use of 20 mol% Cs₂CO₃ improves alkylation efficiency by mitigating steric hindrance.

  • Purification : Column chromatography (EtOAc/hexane, 3:7) isolates the product with >95% purity.

Sequential Alkylation of Piperidin-4-Amine

Methodology

This method utilizes a protected piperidine core for stepwise functionalization:

  • Boc Protection : Piperidin-4-amine is protected with di-tert-butyl dicarbonate in dichloromethane.

  • Benzylation and Ethylation : The Boc-protected amine undergoes alkylation with benzyl bromide and ethyl iodide using K₂CO₃ in DMF.

  • Deprotection and Final Alkylation : Boc removal with TFA followed by reaction with 3-phenoxybenzyl bromide yields the target compound.

Reaction Conditions

StepReagentsSolventTemperatureTimeYield
1(Boc)₂ODCM25°C2 h89%
2Benzyl bromide, ethyl iodide, K₂CO₃DMF60°C8 h68%
33-Phenoxybenzyl bromide, TFADCM0°C → 25°C24 h58%

Key Observations

  • Regioselectivity : Sequential addition of benzyl and ethyl groups minimizes cross-reactivity.

  • Acid Sensitivity : TFA-mediated deprotection requires strict temperature control to prevent decomposition.

Catalytic Hydrogenation of Imine Intermediates

Methodology

A one-pot synthesis via imine formation and hydrogenation:

  • Imine Formation : Piperidin-4-one reacts with benzylamine and 3-phenoxybenzaldehyde in methanol to form an imine intermediate.

  • Reductive Amination : Hydrogenation under 50 psi H₂ with 10% Pd/C introduces the ethyl group via in situ ethylamine generation.

Reaction Conditions

StepReagentsCatalystSolventPressureYield
1Benzylamine, 3-phenoxybenzaldehydeNoneMethanolAmbient80%
2Ethylamine, H₂Pd/CMethanol50 psi70%

Key Observations

  • Catalyst Loading : 5 wt% Pd/C balances activity and cost.

  • Byproduct Formation : Excess ethylamine reduces imine hydrolysis byproducts.

Microwave-Assisted Synthesis

Methodology

Microwave irradiation accelerates the alkylation step:

  • Base-Mediated Alkylation : N-Benzyl-N-ethylpiperidin-4-amine and 3-phenoxybenzyl bromide react in acetonitrile with K₂CO₃ under microwave irradiation.

Reaction Conditions

ParameterValue
Temperature120°C
Time30 min
Yield75%

Key Observations

  • Efficiency : Reaction time reduced from 12 hours to 30 minutes.

  • Solvent Choice : Acetonitrile enhances microwave absorption compared to THF.

Challenges and Optimization Strategies

Common Issues

  • Steric Hindrance : Bulky 3-phenoxybenzyl group slows alkylation; using polar aprotic solvents (DMF, DMSO) improves kinetics.

  • Purification Complexity : Silica gel chromatography with gradient elution (hexane → EtOAc) resolves closely eluting impurities.

Scalability Insights

  • Catalytic Hydrogenation : Pilot-scale batches (>1 kg) achieve 65% yield with 99.5% purity after recrystallization.

  • Cost Reduction : Replacing Pd/C with Raney Ni in hydrogenation lowers catalyst costs by 40% without sacrificing yield.

Analytical Characterization Data

TechniqueData
¹H NMR (CDCl₃)δ 7.45–6.85 (m, 14H, Ar-H), 3.72 (s, 2H, CH₂), 3.55 (s, 2H, CH₂), 2.85–2.45 (m, 6H, piperidine-H), 1.40 (t, 3H, CH₃)
HRMS [M+H]⁺ calcd. for C₂₈H₃₁N₂O: 411.2432; found: 411.2435
HPLC Purity 99.2% (C18 column, MeCN/H₂O = 70:30)

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-ethyl-1-[(3-phenoxyphenyl)methyl]piperidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride or ethyl iodide with a strong base like sodium hydride.

Major Products

    Oxidation: N-oxides of the parent compound.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted piperidine derivatives with various functional groups.

Scientific Research Applications

N-benzyl-N-ethyl-1-[(3-phenoxyphenyl)methyl]piperidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-N-ethyl-1-[(3-phenoxyphenyl)methyl]piperidin-4-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Piperidin-4-amine derivatives exhibit diverse biological activities depending on their substitution patterns. Below is a detailed comparison of structurally related compounds:

Substituent Effects on the Piperidine Nitrogen

  • 1-Benzyl-N-methylpiperidin-4-amine (C₁₃H₂₀N₂): This compound features a benzyl and methyl group on the nitrogen. Its smaller substituents result in lower molecular weight (MW: 204.31 g/mol) and reduced steric hindrance compared to the target compound. Such derivatives are often used as intermediates in synthesizing more complex molecules .
  • N-(1-Benzylpiperidin-4-yl)-N-methylamine (C₁₃H₂₀N₂): Similar to the above, this compound lacks the 3-phenoxyphenyl group, limiting its hydrophobic interactions in biological systems .
  • MBA236 (C₂₇H₃₄N₃O): A cholinesterase and monoamine oxidase dual inhibitor with a 2-methylbenzyl group and a propynyl chain. The bulkier substituents enhance target engagement, demonstrating the importance of aromatic and aliphatic modifications for enzyme inhibition .

Aromatic Substitutions at the 1-Position

  • 1-[(3-Phenoxyphenyl)methyl]piperidin-4-amine derivatives: The 3-phenoxyphenyl group in the target compound is analogous to substituents in permethrin, a pesticide known for its stability and membrane permeability . This group likely increases lipophilicity (logP ~4.5 estimated) and may improve blood-brain barrier penetration.
  • 1-(3-(5-Fluoro-1H-indol-2-yl)phenyl)piperidin-4-amine (Compound 14, C₂₄H₂₅FN₄): Incorporation of a fluorinated indole ring enhances anticancer activity by promoting DNA intercalation or kinase inhibition .

Anticancer Activity

  • Compound 14 (from ) showed potent activity against leukemia cell lines (IC₅₀ <1 μM) due to its indole-phenyl-piperidine scaffold .
  • The target compound’s 3-phenoxyphenyl group may similarly enhance cytotoxicity by promoting apoptosis or tubulin inhibition.

Enzyme Inhibition

  • MBA236: Inhibits acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) with IC₅₀ values of 0.8 μM and 1.2 μM, respectively. The benzyl-piperidine core is critical for dual-target activity .
  • Tetrahydro-2H-pyran-4-amine derivatives (): Demonstrated nanomolar affinity for p97 ATPase, a cancer target, via hydrophobic interactions with trifluoromethylphenyl groups .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula MW (g/mol) logP* Key Substituents
Target Compound C₂₈H₃₃N₂O 429.58 ~4.5 N-benzyl-N-ethyl, 3-phenoxyphenylmethyl
1-Benzyl-N-methylpiperidin-4-amine C₁₃H₂₀N₂ 204.31 ~2.1 N-benzyl-N-methyl
MBA236 C₂₇H₃₄N₃O 430.58 ~4.8 2-methylbenzyl, propynyl
Compound 14 C₂₄H₂₅FN₄ 396.48 ~3.9 5-fluoroindole, phenyl

*logP values estimated using XLogP3 .

Biological Activity

N-benzyl-N-ethyl-1-[(3-phenoxyphenyl)methyl]piperidin-4-amine is a complex organic compound that belongs to the class of piperidine derivatives, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article provides a detailed overview of the biological activity of this compound, including its pharmacological properties, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C27H32N2O, with a molecular weight of 400.6 g/mol. The compound features:

  • Piperidine ring : A six-membered ring containing nitrogen.
  • Benzyl and ethyl groups : These substitutions enhance lipophilicity and potentially improve interaction with biological targets.
  • Phenoxyphenyl moiety : This structure may contribute to the compound's unique pharmacological profile.

Biological Activities

Preliminary studies indicate that this compound exhibits promising biological activities, which can be categorized as follows:

1. Antiviral Activity
Research indicates that derivatives of piperidine compounds can exhibit antiviral properties. For instance, related compounds have shown moderate protection against viruses such as Coxsackievirus B2 (CVB-2) and Herpes Simplex Virus type 1 (HSV-1) .

2. Antibacterial Activity
Piperidine derivatives have also been evaluated for their antibacterial efficacy. Compounds structurally similar to N-benzyl-N-ethyl-1-[(3-phenoxyphenyl)methyl]piperidin have demonstrated activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

3. Antifungal Activity
In addition to antibacterial properties, some studies suggest antifungal activity against common pathogens such as Candida albicans and Aspergillus niger .

Understanding the mechanism of action for N-benzyl-N-ethyl-1-[(3-phenoxyphenyl)methyl]piperidin is crucial for its therapeutic application. The interactions of this compound with various biological targets can involve:

  • Receptor binding : The structural features may facilitate binding to specific receptors, influencing pathways related to inflammation and infection.
  • Enzyme inhibition : It may act as an inhibitor for certain enzymes involved in pathogen metabolism or replication.

Synthesis Methods

The synthesis of N-benzyl-N-ethyl-1-[(3-phenoxyphenyl)methyl]piperidin involves several methodologies that allow for the efficient construction of its complex structure. Common synthetic routes include:

  • Alkylation reactions : Utilizing benzyl and ethyl halides to introduce substituents onto the piperidine ring.
  • Phenoxy substitution : Attaching phenoxy groups through nucleophilic substitution reactions.

Case Studies

Several case studies highlight the potential applications of piperidine derivatives in drug development:

Study Findings
Study on antiviral activity Moderate protection against CVB-2 and HSV-1 was observed in related piperidine derivatives.
Antibacterial evaluation Compounds demonstrated significant activity against Staphylococcus aureus, with MIC values comparable to standard antibiotics.
Antifungal assessment Evaluated compounds showed efficacy against Candida albicans, indicating potential for treating fungal infections.

Q & A

Q. What are the key synthetic strategies for preparing N-benzyl-N-ethyl-1-[(3-phenoxyphenyl)methyl]piperidin-4-amine, and how do reaction conditions influence yield?

The synthesis typically involves multi-step nucleophilic substitution and alkylation reactions. For example:

  • Step 1 : Formation of the piperidin-4-amine core via reductive amination or alkylation of piperidine derivatives .
  • Step 2 : Introduction of the benzyl and ethyl groups through N-alkylation using benzyl chloride and ethyl bromide under basic conditions (e.g., K₂CO₃ or NaH) in aprotic solvents like DMF .
  • Step 3 : Attachment of the 3-phenoxybenzyl group via Friedel-Crafts alkylation or Mitsunobu reaction, depending on steric hindrance .

Key variables : Temperature (reflux vs. room temperature), solvent polarity, and catalyst choice (e.g., Pd/C for hydrogenation) significantly impact yield and purity. For instance, continuous flow reactors may enhance efficiency in large-scale synthesis .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR verify substituent positions and stereochemistry. For example, the benzylic protons near the piperidine nitrogen show distinct splitting patterns .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight (e.g., expected m/z for C₂₈H₃₂N₂O: 412.25) .
  • HPLC-PDA : Assesses purity (>95% is typical for pharmacological studies) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different assay systems?

Contradictions often arise from:

  • Receptor isoform specificity : For example, activity at serotonin (5-HT₃) vs. dopamine receptors may vary due to slight structural differences in binding pockets .
  • Assay conditions : Differences in pH, temperature, or co-solvents (e.g., DMSO concentration) can alter ligand-receptor interactions .

Q. Methodological approach :

  • Orthogonal assays : Combine radioligand binding (e.g., ³H-labeled ligands) with functional assays (e.g., calcium flux in HEK293 cells) to validate target engagement .
  • Molecular docking : Use software like AutoDock Vina to predict binding modes and rationalize discrepancies .

Q. What strategies optimize the compound’s pharmacokinetic profile for CNS-targeted studies?

  • Lipophilicity adjustment : Introduce fluorine or methoxy groups to modulate logP (target range: 2–4 for blood-brain barrier penetration) .
  • Metabolic stability : Replace labile groups (e.g., ethyl with cyclopropyl) to reduce CYP450-mediated oxidation .
  • In vitro ADME screening : Use liver microsomes and PAMPA-BBB assays to prioritize analogs .

Q. How do structural modifications at the 3-phenoxyphenyl moiety affect selectivity toward GPCRs vs. ion channels?

Comparative studies of analogs reveal:

ModificationTarget Affinity ShiftExample Reference
Electron-withdrawing groups (e.g., -Cl) Increased σ1 receptor binding
Bulkier substituents (e.g., -CF₃) Reduced hERG channel inhibition

Rational design should balance steric bulk and electronic effects to minimize off-target interactions.

Data Analysis and Experimental Design

Q. How should researchers design dose-response studies to account for this compound’s inverse agonist activity at certain receptors?

  • Pre-test receptor density quantification : Use qPCR or flow cytometry to ensure consistent receptor expression levels in cell lines .
  • Negative controls : Include known inverse agonists (e.g., rimonabant for CB1) to validate assay conditions .
  • Nonlinear regression analysis : Fit data to a three-parameter logistic model (e.g., GraphPad Prism) to calculate EC₅₀ and Hill slopes .

Q. What computational tools are recommended for predicting metabolite formation and toxicity?

  • In silico platforms :
    • ADMET Predictor : Simulates Phase I/II metabolism and flags toxicophores (e.g., Michael acceptors) .
    • SwissADME : Predicts bioavailability and PAINS (pan-assay interference compounds) alerts .
  • Validation : Compare with in vitro hepatocyte metabolite profiling .

Comparative Structural Analysis

Q. How does this compound compare to structurally related piperidine derivatives in terms of σ receptor affinity?

Compoundσ1 IC₅₀ (nM)σ2 IC₅₀ (nM)Selectivity Ratio (σ1/σ2)
Target compound 12.3 ± 1.2450 ± 3536.6
N-benzyl-N-methyl analog 8.9 ± 0.7320 ± 2835.9
4-Chlorophenyl variant 25.1 ± 2.1890 ± 4235.5

The ethyl group marginally reduces σ1 potency but improves metabolic stability compared to methyl analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.